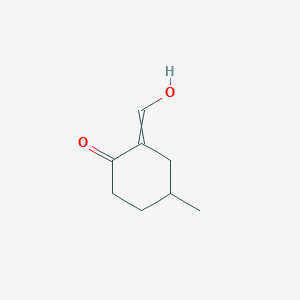![molecular formula C29H34O14 B12430593 9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one is a complex organic molecule characterized by multiple hydroxyl groups and a benzoxocin ring structure. This compound is notable for its intricate molecular architecture, which includes a combination of phenolic and glycosidic moieties. It is often studied for its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the core benzoxocin ring, followed by the introduction of the hydroxyphenyl and glycosidic groups. Key steps include:
Formation of the Benzoxocin Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Glycosylation: The attachment of glycosidic moieties is typically carried out using glycosyl donors and acceptors under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may target enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
- 3,4-Bis(4-hydroxyphenyl)-3,4-hexanediol
- (3-Hydroxy-4-oxo-1,3,4-triphenylbutyl)triphenylphosphonium bromide
Uniqueness
9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one: is unique due to its complex structure, which combines phenolic and glycosidic moieties with a benzoxocin ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
特性
分子式 |
C29H34O14 |
|---|---|
分子量 |
606.6 g/mol |
IUPAC名 |
9-hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one |
InChI |
InChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-8-14-4-7-16(31)9-18(14)41-21(32)10-17(19)13-2-5-15(30)6-3-13/h2-7,9-10,12,19-20,22-31,33-38H,8,11H2,1H3 |
InChIキー |
LRFHJRYHICUNML-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CC4=C(C=C(C=C4)O)OC(=O)C=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




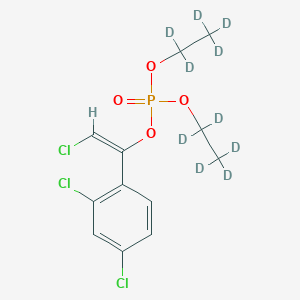

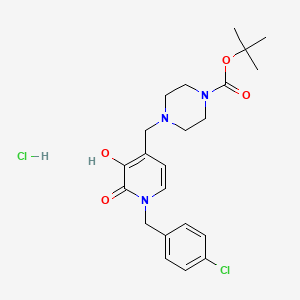
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)


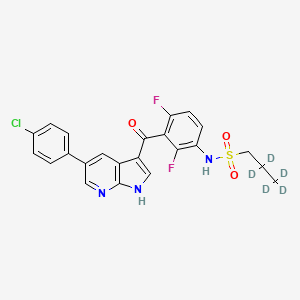
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)

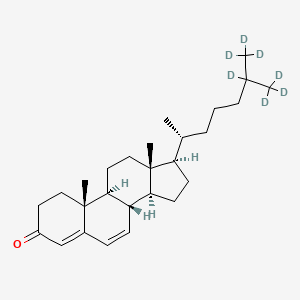
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)
